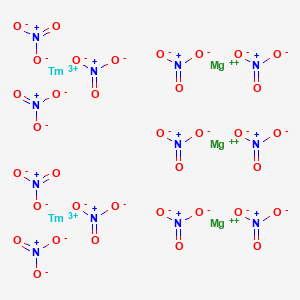
Trimagnesium dithulium dodecanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimagnesium dithulium dodecanitrate is a heterocyclic organic compound with the molecular formula Mg3N12O36Tm2 and a molecular weight of 1154.842220 g/mol . This compound is known for its unique structure, which includes magnesium and thulium ions coordinated with nitrate groups. It is primarily used in experimental and research settings.
Vorbereitungsmethoden
The synthesis of trimagnesium dithulium dodecanitrate typically involves the reaction of magnesium nitrate and thulium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, where the nitrates dissolve and react to form the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound with high purity .
In industrial production, the compound is synthesized in larger quantities using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Trimagnesium dithulium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The nitrate groups in the compound can be substituted with other ligands, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimagnesium dithulium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in areas where magnesium and thulium ions play a crucial role.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of trimagnesium dithulium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The magnesium and thulium ions in the compound can interact with enzymes and other proteins, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Trimagnesium dithulium dodecanitrate can be compared with other similar compounds, such as:
Trimagnesium diterbium dodecanitrate: Similar in structure but contains terbium instead of thulium.
Diammonium terbium pentanitrate: Contains terbium and ammonium ions instead of magnesium and thulium.
Eigenschaften
CAS-Nummer |
93893-23-3 |
|---|---|
Molekularformel |
Mg3N12O36Tm2 |
Molekulargewicht |
1154.85 g/mol |
IUPAC-Name |
trimagnesium;thulium(3+);dodecanitrate |
InChI |
InChI=1S/3Mg.12NO3.2Tm/c;;;12*2-1(3)4;;/q3*+2;12*-1;2*+3 |
InChI-Schlüssel |
IBJUMUNRMHDVML-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Tm+3].[Tm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


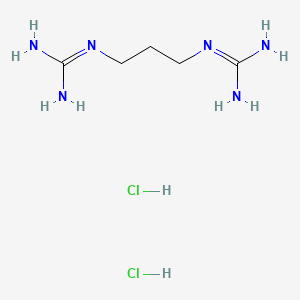
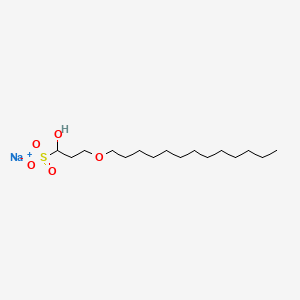

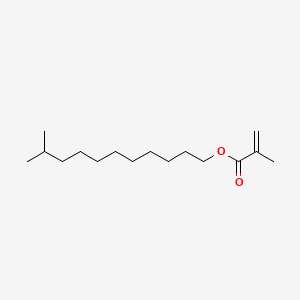
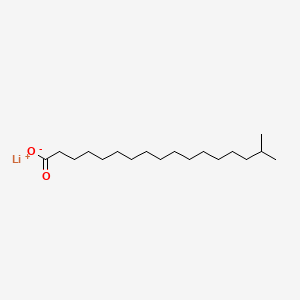

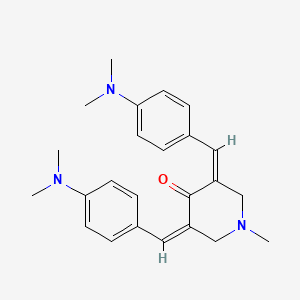
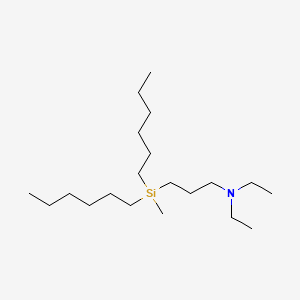
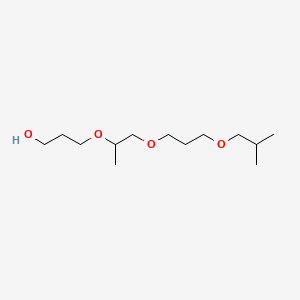
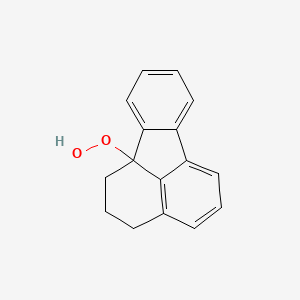
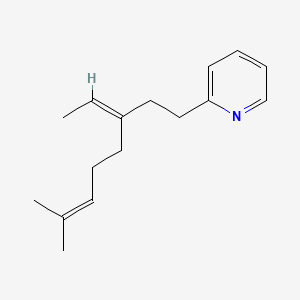
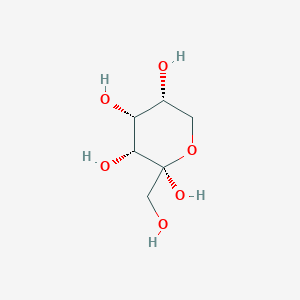
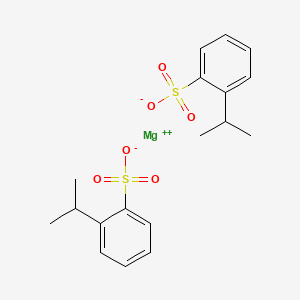
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
